4,5-diphenyl-2,7-octanedione
Overview
Description
4,5-Diphenyl-2,7-octanedione is a chemical compound with the molecular formula C20H22O2 . It has an average mass of 294.388 Da and a monoisotopic mass of 294.161987 Da .
Molecular Structure Analysis
The molecular structure of 4,5-diphenyl-2,7-octanedione consists of a central octanedione (C8H14O2) backbone with phenyl (C6H5) groups attached at the 4th and 5th carbon atoms .Physical And Chemical Properties Analysis
4,5-Diphenyl-2,7-octanedione has a molecular formula of C20H22O2, an average mass of 294.388 Da, and a monoisotopic mass of 294.161987 Da .Scientific Research Applications
Synthesis of Fluorinated Compounds : 4,5-diphenyl-2,7-octanedione has been used in the synthesis of fluorinated α-diketones. These α-diketones have applications in forming as-triazines and quinoxalines, which are important in the field of organic chemistry (Hergenrother & Hudlický, 1978).
Formation of 1,2-Dioxanes : Research has shown that 4,5-diphenyl-2,7-octanedione can be involved in reactions leading to the formation of 1,2-dioxanes. These reactions are significant in the study of manganese(III)-induced ring formation (Nishino et al., 1991).
Preparation of 1,4-Diketones : This compound has been used in preparing 1,4-diketones, which react with various reagents to produce thiophenes. These thiophenes have potential applications in pharmaceuticals and materials science (Freeman et al., 1992).
Crystal Structure Analysis : Studies on the crystal structure of compounds similar to 4,5-diphenyl-2,7-octanedione, like 1,3-diphenyl-1,3-propanedione, reveal insights into intramolecular hydrogen bonding, which is crucial for understanding molecular interactions in various chemical processes (Kaitner & Meštrović, 1993).
Electrochemical Studies : The electrochemical coupling of biomass-derived acids with compounds like 4,5-diphenyl-2,7-octanedione has been studied for producing renewable polymers and fuels. This represents a significant application in the field of sustainable energy and materials (Wu et al., 2016).
properties
IUPAC Name |
4,5-diphenyloctane-2,7-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-15(21)13-19(17-9-5-3-6-10-17)20(14-16(2)22)18-11-7-4-8-12-18/h3-12,19-20H,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRWUWHABJCDLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C(CC(=O)C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Diphenyl-2,7-octanedione | |
CAS RN |
14939-03-8, 7028-44-6 | |
Record name | 2,7-Octanedione, 4,5-diphenyl-, (4R,5S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14939-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Diphenyl-2,7-octanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7028-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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